molecular formula C7H5Br3 B3189831 Benzene, 1-bromo-2-(dibromomethyl)- CAS No. 35849-08-2

Benzene, 1-bromo-2-(dibromomethyl)-

Cat. No.: B3189831
CAS No.: 35849-08-2
M. Wt: 328.83 g/mol
InChI Key: KBJARULSOXOOQE-UHFFFAOYSA-N
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Description

The compound 1-bromo-2-(dibromomethyl)benzene (C₇H₅Br₃) is a polybrominated aromatic hydrocarbon featuring a benzene ring substituted with a bromine atom at position 1 and a dibromomethyl (-CHBr₂) group at position 2. The dibromomethyl group introduces significant steric bulk and electronic effects, making this compound distinct from simpler mono- or di-substituted bromobenzenes. Potential applications include its use as an intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for flame retardants or pharmaceuticals .

Properties

CAS No.

35849-08-2

Molecular Formula

C7H5Br3

Molecular Weight

328.83 g/mol

IUPAC Name

1-bromo-2-(dibromomethyl)benzene

InChI

InChI=1S/C7H5Br3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H

InChI Key

KBJARULSOXOOQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)Br

Other CAS No.

35849-08-2

Origin of Product

United States

Scientific Research Applications

Applications

Benzene, 1-bromo-2-(dibromomethyl)- has several notable applications:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its multiple bromine substituents enhance reactivity in electrophilic aromatic substitution reactions, enabling further transformations.

Key Reactions:

  • Reacts with nucleophiles to form new derivatives.
  • Can undergo dehydrobromination to yield alkenes under specific conditions.

Material Science

Benzene derivatives with multiple bromine substituents are utilized in the development of polymers and advanced materials. Their unique properties allow for modifications that enhance material performance.

Example:

  • Used in the synthesis of polymers that exhibit enhanced flame retardancy due to the presence of halogen atoms.

Pharmaceutical Applications

The compound is explored for its potential use in pharmaceutical chemistry. Brominated compounds often exhibit unique biological activities and can serve as precursors for drug development.

Case Study:

  • Investigated for its role in synthesizing new antibiotic agents by modifying the dibromomethyl group to improve bioactivity .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
Benzene, 1-bromo-2-(dibromomethyl)-Two bromine substituentsHigh reactivity due to multiple halogens
1-Bromo-4-(dibromomethyl)benzenePara position brominationUsed in polymer synthesis
4-BromotolueneOne bromo and one methyl groupLess reactive than dibrominated counterparts
1-Bromo-3-(dibromomethyl)benzeneSimilar structure but different positioningAffects electronic distribution and reactivity

Case Study 1: Crystal Structure Analysis

A study focused on determining the crystal structure of dibromomethyl-substituted benzene derivatives revealed significant insights into molecular packing and interactions. The findings highlighted the importance of Br-Br contacts and C-H-Br hydrogen bonds in stabilizing crystal structures .

Case Study 2: Synthesis of New Compounds

Research demonstrated the successful synthesis of novel compounds from Benzene, 1-bromo-2-(dibromomethyl)- through reactions with azobisisobutyronitrile. This process yielded new dibrominated derivatives that could be further utilized in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-bromo-2-(dibromomethyl)benzene and structurally related brominated benzene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
1-Bromo-2-(dibromomethyl)benzene C₇H₅Br₃ ~327.82 (calculated) Br (position 1), -CHBr₂ (position 2) High steric hindrance, increased reactivity due to multiple Br atoms Intermediate in halogenation reactions; potential catalyst ligand
1-Bromo-2-methylbenzene (o-bromotoluene) C₇H₇Br 171.034 Br (position 1), -CH₃ (position 2) Moderate reactivity; liquid at room temperature Solvent, intermediate in organic synthesis
2-Bromo-1,3-dimethylbenzene C₈H₉Br 185.061 Br (position 2), -CH₃ (positions 1,3) Enhanced steric effects; solid crystalline structure Building block for ligands or agrochemicals
1-Bromo-2-isopropylbenzene C₉H₁₁Br 213.09 (inferred) Br (position 1), -CH(CH₃)₂ (position 2) High hydrophobicity; used in Suzuki-Miyaura couplings Pharmaceutical intermediates
1-Bromo-2-(phenylselenyl)benzene C₁₂H₉BrSe 303.06 (calculated) Br (position 1), -SePh (position 2) π-stacking interactions in crystal structure; catalytic ligand potential Organoselenium chemistry; transition-metal catalysis

Key Structural and Functional Differences

Reactivity :

  • The dibromomethyl group in 1-bromo-2-(dibromomethyl)benzene enhances electrophilicity compared to methyl or isopropyl substituents, favoring nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions .
  • In contrast, 1-bromo-2-methylbenzene undergoes slower NAS due to the electron-donating methyl group, which deactivates the ring .

This contrasts with 1-bromo-2-(phenylselenyl)benzene, where the -SePh group facilitates π-stacking interactions without significant steric interference .

Thermal Stability :

  • Brominated compounds with bulky substituents (e.g., -CHBr₂) may exhibit lower thermal stability compared to simpler derivatives like 1-bromo-2-methylbenzene , which is stable as a liquid at room temperature .

Synthetic Utility :

  • 1-Bromo-2-(dibromomethyl)benzene could serve as a versatile bromination agent or precursor for polymers, whereas 1-bromo-2-isopropylbenzene is more suited for constructing branched hydrocarbons in pharmaceuticals .

Research Findings and Data

Crystallographic Insights

  • The dibromomethyl group would likely disrupt such interactions due to steric bulk, leading to alternative packing arrangements.

Spectroscopic Data

  • NMR spectra would show distinct splitting patterns for the dibromomethyl protons (δ ~5.0–6.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm), differing from the sharp singlet of 1-bromo-2-methylbenzene ’s methyl group (δ ~2.5 ppm) .

Q & A

Q. What established synthetic routes are available for preparing Benzene, 1-bromo-2-(dibromomethyl)-, and what reaction conditions critically influence yield?

A common method involves coupling reactions using precursors like 1,4-bis(dibromomethyl)benzene or tetrabromoethane, followed by deprotection steps to remove ester groups. For example, ethyl 4-carboxypyrazole can be coupled with dibromomethylbenzene derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃. Reaction yields depend on stoichiometric control of brominated intermediates, reaction temperature (typically 80–120°C), and purification via column chromatography .

Key Conditions Table

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher yields at controlled exothermic conditions
SolventAnhydrous DMF/THFPrevents hydrolysis of intermediates
CatalystK₂CO₃ or NaHFacilitates deprotonation and coupling
PurificationSilica gel chromatographyRemoves unreacted brominated byproducts

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C-NMR : Resolves aromatic proton environments and confirms bromine substitution patterns. Quadrupolar broadening from bromine may require higher magnetic field strengths (≥400 MHz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying molecular weight (e.g., C₇H₅Br₃: ~327 g/mol) .
  • IR Spectroscopy : Detects C-Br stretching vibrations (~550–650 cm⁻¹) and aromatic C-H bends .

Advanced Questions

Q. How can contradictory NMR data arising from bromine’s quadrupolar effects be resolved?

Quadrupolar relaxation from bromine (I = 3/2) broadens NMR signals, complicating integration. Mitigation strategies include:

  • Using deuterated solvents to reduce solvent proton interference.
  • Employing 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks.
  • Complementing with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize the compound’s stability during storage, particularly against debromination?

  • Storage Conditions : Under inert atmosphere (Ar/N₂) at –20°C to slow radical-mediated debromination.
  • Light Avoidance : Amber glass vials prevent UV-induced degradation.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1–1% w/w .

Q. How does the dibromomethyl group’s electronic influence affect the benzene ring’s reactivity in cross-coupling reactions?

The dibromomethyl group is strongly electron-withdrawing (-I effect), polarizing the ring and directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, this enhances oxidative addition with Pd(0) catalysts. However, steric hindrance from bromine may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. How can crystallization experiments for X-ray diffraction analysis be designed, considering bromine’s high electron density?

  • Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain well-ordered crystals.
  • Data Collection : Optimize X-ray wavelength (Mo-Kα, λ = 0.7107 Å) to enhance bromine signal-to-noise.
  • Refinement : SHELXL software (via charge-flipping algorithms) resolves heavy-atom positions, even with twinning or disordered solvent .

Methodological Applications

Q. What are the primary applications of this compound in materials science research?

  • MOF Synthesis : Acts as a precursor for flexible tetrapyrazole carboxylate linkers, enabling porous framework designs .
  • Polymer Modification : Introduces bromine sites for post-polymerization functionalization (e.g., atom-transfer radical polymerization) .

Example Application Table

ApplicationMethodologyOutcome
MOF Linker SynthesisCoupling with ethyl 4-carboxypyrazoleHigh-porosity frameworks with tunable pore sizes
Polymer BrushesATRP initiator functionalizationControlled molecular weight distributions

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry data when characterizing brominated intermediates?

  • Isotopic Pattern Analysis : Natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates distinct isotopic clusters. Deviations may indicate impurities or fragmentation.
  • High-Resolution Validation : HRMS (error < 5 ppm) differentiates between [M+H]⁺ and fragment ions.
  • Complementary Techniques : Pair with elemental analysis (C/H/Br %) to confirm purity .

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